N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-chlorophenyl)ethanediamide
Description
The compound N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-chlorophenyl)ethanediamide (hereafter referred to as the target compound) is a synthetic molecule featuring a piperidine core substituted with a 4-chlorobenzenesulfonyl group at the 1-position and an ethyl chain extending from the 2-position. This ethyl chain terminates in an ethanediamide moiety linked to a 3-chlorophenyl group. The molecular formula is deduced as C₂₃H₂₅Cl₂N₃O₄S, with a molecular weight of approximately 510.4 g/mol (extrapolated from ). Key structural attributes include:
- Piperidine ring: A six-membered nitrogen-containing heterocycle.
- 4-Chlorobenzenesulfonyl group: A sulfonyl substituent with a para-chloro aromatic ring, enhancing electron-withdrawing effects.
- Ethanediamide linkage: A diamide bridge connecting the piperidine-ethyl chain to the 3-chlorophenyl group.
- Dual chloro substituents: Chlorine atoms at the 4-position (benzenesulfonyl) and 3-position (phenylamide), contributing to lipophilicity and steric bulk.
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O4S/c22-15-7-9-19(10-8-15)31(29,30)26-13-2-1-6-18(26)11-12-24-20(27)21(28)25-17-5-3-4-16(23)14-17/h3-5,7-10,14,18H,1-2,6,11-13H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJSQZJNOZAWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-chlorophenyl)ethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base.
Attachment of Chlorinated Aromatic Rings: The chlorinated aromatic rings are attached through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-chlorophenyl)ethanediamide: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the body, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, such as those involving neurotransmitters or hormones.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-Based Sulfonamides and Sulfonyl Derivatives
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)
- Key Differences :
- W-15 features a 2-piperidinylidene core (unsaturated piperidine) versus the saturated piperidine in the target compound.
- Substituents: W-15 has a 2-phenylethyl group at the 1-position of piperidine and lacks the ethanediamide linkage.
- Molecular Weight: ~385.9 g/mol (C₁₉H₂₀ClN₃O₂S), significantly lower than the target compound due to simpler substituents .
- Functional Implications :
- The unsaturated piperidine in W-15 may alter binding affinity to receptors compared to the saturated system in the target compound.
N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide
- Key Differences :
- The sulfonyl group here is 2,5-dimethylbenzenesulfonyl (methyl substituents) versus 4-chlorobenzenesulfonyl in the target compound.
- The ethanediamide is linked to a 4-methylphenylmethyl group instead of a 3-chlorophenyl group.
- Molecular Weight: 471.6 g/mol (C₂₅H₃₃N₃O₄S), lower than the target compound due to methyl groups replacing chlorines .
Piperidine Derivatives with Aryl-Ethyl Chains
Fentanyl (N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide)
- Key Differences :
- Fentanyl has a 4-piperidinyl core versus the 2-piperidinyl substitution in the target compound.
- Substituents: A 2-phenylethyl chain at the 1-position and a phenylpropanamide group, lacking sulfonyl or diamide moieties .
- Molecular Weight: 336.5 g/mol (C₂₂H₂₈N₂O), much lower due to the absence of sulfonyl and chlorine atoms.
- Functional Implications :
- The 4-piperidinyl configuration in fentanyl is critical for µ-opioid receptor binding, while the target compound’s 2-piperidinyl substitution may redirect pharmacological activity.
Ethyl(fluorophenyl)(piperidin-2-yl)acetate
- Key Differences: Features a fluorophenyl group and an ester linkage instead of chlorophenyl and diamide groups. Molecular Weight: ~307.3 g/mol (C₁₆H₂₀FNO₂), significantly lighter due to fluorine substitution and ester functionalization .
- Functional Implications :
- Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine.
Thienyl and Heterocyclic Derivatives
Thiofentanyl Hydrochloride
- Key Differences :
- Functional Implications :
- The thienyl group may enhance binding to opioid receptors through sulfur-mediated interactions, diverging from the chloroaromatic effects in the target compound.
Biological Activity
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-chlorophenyl)ethanediamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 465.97 g/mol. The structure features a piperidine ring substituted with a chlorobenzenesulfonyl group and an ethylenediamine moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The process includes the introduction of the chlorobenzenesulfonyl group followed by the formation of the ethylenediamine backbone. Various synthetic methods have been reported, emphasizing the importance of optimizing reaction conditions for yield and purity.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit moderate antibacterial activity, particularly against Gram-negative bacteria. For instance, derivatives bearing similar sulfonamide groups have shown effectiveness against strains such as Escherichia coli and Pseudomonas aeruginosa .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Research has demonstrated that sulfonamide derivatives can inhibit various cancer cell lines by interfering with metabolic pathways essential for tumor growth. For example, studies on related compounds indicate that they may act as inhibitors of 17β-hydroxysteroid dehydrogenase type 2, which is implicated in estrogen metabolism and breast cancer progression .
The proposed mechanism involves the inhibition of key enzymes or receptors involved in cellular proliferation and survival. The sulfonamide group is known to participate in hydrogen bonding with target proteins, thereby disrupting their function. Additionally, the piperidine ring may enhance lipophilicity, facilitating cellular uptake .
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial efficacy of several sulfonamide derivatives, including those structurally related to our compound. Results indicated significant inhibition zones against tested bacterial strains, suggesting a promising therapeutic application .
- Anticancer Efficacy : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity compared to established chemotherapeutics .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
